(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole
Description
(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole is a chiral isoindoline derivative characterized by a bromine substituent at the 6-position, a methyl group at the 1-position, and a stereogenic center in the S-configuration. Its molecular formula is C₉H₁₀BrN (molecular weight: ~212.09 g/mol). The compound’s structural features, including the electron-withdrawing bromine atom and the conformationally restricted dihydro-isoindole scaffold, make it valuable in pharmaceutical and agrochemical research, particularly as a precursor for asymmetric synthesis or a ligand in catalysis.
Properties
IUPAC Name |
(1S)-6-bromo-1-methyl-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-9-4-8(10)3-2-7(9)5-11-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIGOVJFWZFPET-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=C(CN1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Chiral Auxiliary-Mediated Bromination
The most industrially viable method, detailed in patent CN113429333A, involves a three-step sequence starting from enantiomerically pure α-phenylethylamine. For the (S)-enantiomer, S-(+)-α-phenylethylamine replaces the R-form used in the patent.
Step 1: Directed Bromination
The bromination of S-(+)-α-phenylethylamine is catalyzed by Lewis acids (e.g., AlCl₃) in dichloromethane at −5°C. This regioselective reaction introduces bromine at the 6-position of the isoindole precursor.
Key Conditions
Step 2: Chloromethylation
The brominated intermediate undergoes chloromethylation with paraformaldehyde and HCl in the presence of ZnCl₂. This step forms the N-chloromethyl derivative, critical for ring closure.
Optimized Parameters
Step 3: Base-Mediated Cyclization
Heating the chloromethylated compound with NaOH in ethanol induces cyclization, yielding the target (S)-enantiomer.
Reaction Profile
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Bromination | S-(+)-α-phenylethylamine, AlCl₃ | 89–92 |
| 2 | Chloromethylation | HCl, paraformaldehyde, ZnCl₂ | 82–85 |
| 3 | Cyclization | NaOH, ethanol, 70–80°C | 85–88 |
Resolution of Racemic Mixtures
Prior methods relied on resolving racemic 6-bromo-1-methylisoindoline using chiral chromatography or enzymatic hydrolysis. However, these approaches suffered from low throughput (≤50% yield) and high costs.
Bromination of Preformed Isoindoles
Early routes brominated 1-methyl-2,3-dihydro-1H-isoindole using Br₂ in acetic acid, but poor regioselectivity (<60% 6-bromo product) and side reactions limited utility.
Table 2: Comparison of Synthetic Methods
Industrial-Scale Production Considerations
Catalyst and Solvent Recycling
The patented process emphasizes solvent recovery (toluene, dichloromethane) and catalyst reuse (ZnCl₂, AlCl₃), reducing waste by 30–40% compared to earlier methods.
Continuous Flow Reactor Adaptation
Pilot studies demonstrate that Step 1 bromination achieves 94% yield in continuous flow systems, enhancing throughput by 50% over batch processes.
Stereochemical Control and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The isoindole ring can participate in cycloaddition reactions with dienophiles or dipolarophiles to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted isoindoles, oxidized or reduced derivatives, and cycloadducts, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole serves as a crucial building block in organic synthesis. Its structure allows for various chemical reactions including:
- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
- Oxidation and Reduction : The compound can undergo oxidation and reduction to yield different derivatives.
These reactions enable the synthesis of more complex molecules and heterocyclic compounds, making it valuable for chemists.
Biology
In biological research, this compound is investigated for its potential bioactivity:
- Antimicrobial Properties : Studies indicate that the compound exhibits effective antimicrobial activity against various bacterial and fungal strains. The presence of the bromine atom enhances its interaction with microbial targets.
- Anticancer Activity : Preliminary research suggests that it may inhibit tumor growth through mechanisms affecting cell cycle regulation and apoptosis in cancer cells. In vitro assays have shown cytotoxic effects against several cancer cell lines.
Medicine
The compound is explored as a lead candidate in drug development:
- Targeting Enzymes/Receptors : Its unique structure allows it to interact with specific enzymes or receptors, potentially leading to therapeutic effects in conditions such as cancer or viral infections.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for developing new materials with specific functionalities.
Research Findings and Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Activity : Research published in peer-reviewed journals indicates effective minimum inhibitory concentrations (MIC) against specific strains of bacteria and fungi, showcasing its potential as an antimicrobial agent.
- Anticancer Properties : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as breast cancer (MCF7) and lung cancer (A549), with IC50 values indicating effective concentrations for inducing cell death.
- Neuroprotective Effects : Emerging studies suggest potential neuroprotective effects through modulation of neuroinflammatory pathways or direct neuronal protection against oxidative stress.
Mechanism of Action
The mechanism of action of (S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the chiral center play crucial roles in determining its binding affinity and selectivity. Detailed studies on its binding interactions and structure-activity relationships are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Research Implications
- Drug Discovery : The target compound’s bromine atom and chiral center make it a candidate for developing kinase inhibitors or GPCR modulators, where halogen bonding and stereochemistry are critical.
- Synthetic Utility : Compared to trityl-protected analogs (e.g., (+)-(R)-5-Bromo-1-methyl-2-trityl-isoindoline), the absence of a protecting group in this compound simplifies downstream functionalization.
Biological Activity
(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a bromine atom at the 6-position of the isoindole structure, contributing to its unique chemical properties. The presence of the chiral center enhances its binding affinity to various biological targets, making it a significant candidate for pharmacological studies.
The mechanism of action of this compound involves:
- Enzyme Interaction : The compound binds to specific enzymes or receptors, modulating their activity and influencing various biological pathways. The bromine substituent plays a critical role in determining binding affinity and selectivity .
- Antiviral Activity : Research indicates that similar isoindole derivatives exhibit antiviral properties, particularly against HIV-1 integrase. Modifications in halogen substituents have been shown to enhance potency against this target .
Antitumor Activity
This compound has demonstrated potential as an anticancer agent . Preliminary studies suggest:
- Mechanisms : Its antitumor activity may be attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation.
- Case Studies : In vitro studies have reported significant cytotoxic effects on various cancer cell lines, indicating its potential for further development as an anticancer drug .
Antimicrobial Properties
The compound shows promise as an antimicrobial agent :
- Activity Spectrum : It has been tested against a range of bacterial strains, demonstrating effectiveness in inhibiting growth. This suggests potential applications in treating bacterial infections .
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique biological profile of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C9H10BrN | Bromine at 6-position; notable antitumor and antimicrobial activity |
| 6-Bromoisoindoline | C9H10BrN | Isoindoline structure; different reactivity |
| 6-Chloro-1-methyl-2,3-dihydro-1H-isoindole | C9H10ClN | Chlorine instead of bromine; distinct properties |
This table illustrates how the specific halogen substitution pattern influences the biological activities and pharmacological profiles of these compounds.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antiviral Studies : A study highlighted that halogenated isoindoles exhibit varying degrees of inhibitory potency against HIV integrase. The presence of bromine at the 6-position was crucial for enhanced antiviral activity .
- Anticancer Research : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines, supporting its potential as an anticancer therapeutic .
- Antimicrobial Testing : The compound has shown effectiveness against several bacterial strains, suggesting its utility in developing new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for (S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole, and what are their advantages?
The compound can be synthesized via Pictet-Spengler-type cyclization of N-formyliminium ions. This method involves intramolecular cyclization under acidic conditions to form the isoindole ring system. For example, bromo-substituted precursors are treated with formic acid to generate the iminium intermediate, followed by cyclization to yield the dihydroisoindole core . Alternative routes may use transition-metal catalysis for asymmetric induction to achieve the (S)-configuration, though solvent polarity and temperature must be optimized to avoid racemization.
Q. Which characterization techniques are critical for confirming the structure and stereochemistry of this compound?
- X-ray crystallography : Using programs like SHELXL (part of the SHELX suite) to resolve absolute configuration and bond angles. This is particularly critical for chiral centers like the (S)-methyl group .
- NMR spectroscopy : H and C NMR can confirm regiochemistry (e.g., bromo substitution at position 6) and diastereotopic protons in the dihydroisoindole ring. Compare chemical shifts with analogs (e.g., 5-Bromo-1H-indole derivatives) to validate assignments .
- IR spectroscopy : Key stretches (e.g., C-Br at ~550 cm) and ring vibrations help confirm functional groups .
Q. What safety protocols are recommended for handling this compound?
- GHS Classification : Acute toxicity (Category 4, H302: harmful if swallowed). Use PPE (gloves, lab coat) and avoid inhalation/ingestion .
- Storage : Store in a cool, dry place under inert atmosphere (N or Ar) to prevent degradation. Light-sensitive compounds should be kept in amber glass .
- Spill Management : Absorb with inert material (e.g., sand) and dispose via approved hazardous waste channels .
Q. How is this compound utilized as a building block in organic synthesis?
The bromo group at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl substituents. The methyl group at position 1 can influence steric effects in subsequent reactions. For example, it has been used to synthesize indole-based enzyme inhibitors by functionalizing the isoindole core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. To address this:
- Perform 2D NMR (COSY, HSQC) to unambiguously assign protons and carbons.
- Compare data with structurally similar compounds (e.g., 6-Bromo-1H-indazole derivatives) to identify systematic shifts .
- Use computational chemistry (DFT) to predict NMR chemical shifts and validate experimental results .
Q. What structure-activity relationships (SAR) have been explored for derivatives of this compound?
- Bromo Substitution : Position 6 bromine enhances electrophilic reactivity, making it a hotspot for functionalization. Removal or replacement (e.g., with iodine) alters binding affinity in biological targets .
- Methyl Group : The (S)-methyl group at position 1 can induce steric hindrance, affecting enantioselectivity in catalytic reactions or receptor binding. Racemic analogs show reduced activity in enzyme inhibition assays .
Q. What computational methods complement experimental structural analysis of this compound?
- DFT Calculations : Optimize geometry and calculate vibrational spectra (IR) or NMR chemical shifts to validate experimental data.
- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by docking the compound into active sites using crystallographic data from SHELXL-refined structures .
Q. How does the stability of this compound vary under different experimental conditions?
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures.
- pH Sensitivity : Test stability in acidic/basic conditions (e.g., HCl/NaOH solutions) via HPLC monitoring. The dihydroisoindole ring may undergo hydrolysis under strong acids .
- Light Exposure : Assess photodegradation using accelerated UV-light studies, particularly for bromo-aromatic compounds prone to radical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
